molecular formula C23H30N2O3 B14315112 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid CAS No. 112360-07-3

11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid

Cat. No.: B14315112
CAS No.: 112360-07-3
M. Wt: 382.5 g/mol
InChI Key: SZOFGDSXVQPALP-UHFFFAOYSA-N
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Description

11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is a synthetic organic compound with the molecular formula C23H31N2O3 It is characterized by the presence of a phenyldiazenyl group attached to a phenoxyundecanoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid typically involves a multi-step process:

    Diazotization Reaction: The synthesis begins with the diazotization of aniline to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with phenol to form 4-[(E)-phenyldiazenyl]phenol.

    Etherification: The 4-[(E)-phenyldiazenyl]phenol undergoes etherification with 11-bromoundecanoic acid to form the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the azo group to an amine group.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly used.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenoxyundecanoic acids.

Scientific Research Applications

11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid involves its interaction with cellular components:

Comparison with Similar Compounds

Similar Compounds

    Undecanoic Acid: A carboxylic acid with antifungal properties.

    Phenoxyacetic Acid: An aromatic ether with various industrial applications.

    4-[(E)-Phenyldiazenyl]phenol: A precursor in the synthesis of azo dyes and other compounds.

Uniqueness

11-{4-[(E)-Phenyldiazenyl]phenoxy}undecanoic acid is unique due to its combination of a long aliphatic chain with an aromatic azo group, providing distinct chemical and biological properties

Properties

CAS No.

112360-07-3

Molecular Formula

C23H30N2O3

Molecular Weight

382.5 g/mol

IUPAC Name

11-(4-phenyldiazenylphenoxy)undecanoic acid

InChI

InChI=1S/C23H30N2O3/c26-23(27)14-10-5-3-1-2-4-6-11-19-28-22-17-15-21(16-18-22)25-24-20-12-8-7-9-13-20/h7-9,12-13,15-18H,1-6,10-11,14,19H2,(H,26,27)

InChI Key

SZOFGDSXVQPALP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OCCCCCCCCCCC(=O)O

Origin of Product

United States

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